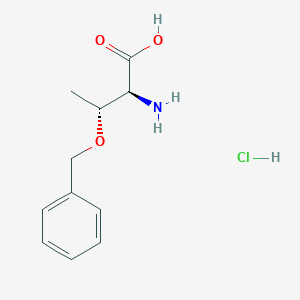

H-Thr(bzl)-OH hcl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

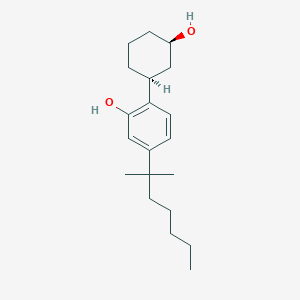

H-Thr(bzl)-OH hcl, also known as O-Benzyl-L-threonine hydrochloride, is a compound with the molecular formula C11H16ClNO3 . It has a molecular weight of 245.70 g/mol . The IUPAC name for this compound is (2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride .

Molecular Structure Analysis

The compound has a complex structure with several functional groups. The InChI representation of the molecule isInChI=1S/C11H15NO3.ClH/c1-8(10(12)11(13)14)15-7-9-5-3-2-4-6-9;/h2-6,8,10H,7,12H2,1H3,(H,13,14);1H/t8-,10+;/m1./s1 . The canonical SMILES representation is CC(C(C(=O)O)N)OCC1=CC=CC=C1.Cl . Physical And Chemical Properties Analysis

H-Thr(bzl)-OH hcl has several computed properties. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 5 . The exact mass of the compound is 245.0818711 g/mol . The topological polar surface area is 72.6 Ų . The compound has a heavy atom count of 16 .科学的研究の応用

Ergogenic Supplements

H-Thr(bzl)-OH hcl: has been used as an ergogenic supplement to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Synthetic Organic Chemistry

Threonine derivatives like H-Thr(bzl)-OH hcl are valuable in synthetic organic chemistry for catalyzing carbon–carbon bond formations. They enable enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids .

Biotechnology Applications

In biotechnology, threonine derivatives are important for driving innovation and advancement across various sectors due to their diverse applications .

MedChemExpress - H-Thr-Obzl.HCl MCE-生物活性分子大师 - H-Thr-Obzl.HCl Springer - Threonine aldolases—screening, properties and applications CD Biosynsis - Threonine Derivatives

Safety and Hazards

作用機序

Target of Action

H-Thr(bzl)-OH hcl is a derivative of the amino acid threonine . Its primary targets are the biological systems that utilize amino acids and their derivatives. These systems include those involved in the secretion of anabolic hormones, energy supply during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Mode of Action

The compound interacts with its targets by influencing the secretion of anabolic hormones, providing fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage

Biochemical Pathways

The biochemical pathways affected by H-Thr(bzl)-OH hcl are those involved in the metabolism of amino acids and their derivatives. These pathways play crucial roles in various physiological processes, including muscle growth and repair, energy production, and stress response .

Result of Action

The molecular and cellular effects of H-Thr(bzl)-OH hcl’s action include enhanced secretion of anabolic hormones, increased energy supply during exercise, improved mental performance during stress-related tasks, and reduced exercise-induced muscle damage . These effects contribute to its recognition as a beneficial ergogenic dietary substance .

特性

IUPAC Name |

(2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-8(10(12)11(13)14)15-7-9-5-3-2-4-6-9;/h2-6,8,10H,7,12H2,1H3,(H,13,14);1H/t8-,10+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECHCUXLJZQHOJ-SCYNACPDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)OCC1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N)OCC1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Thr(bzl)-OH hcl | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2'-Methyl-[1,1'-biphenyl]-2-yl)diphenylphosphine](/img/structure/B151211.png)

![Bicyclo[3.3.1]nonane-2,6-dione](/img/structure/B151215.png)